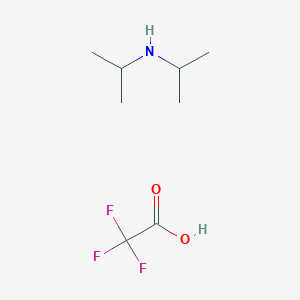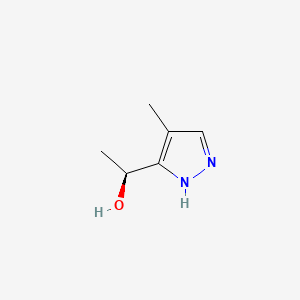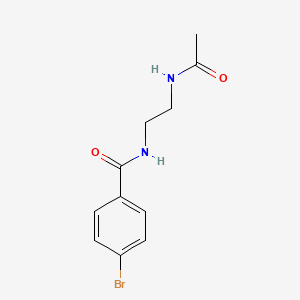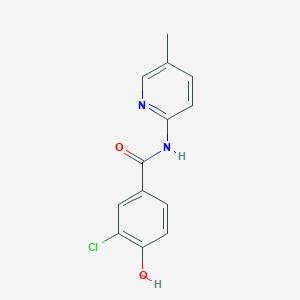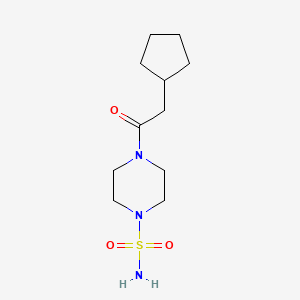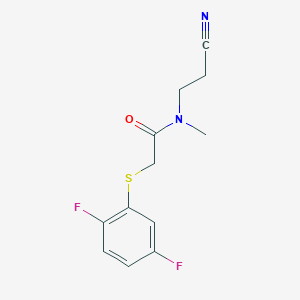
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: is a synthetic organic compound that features a cyanoethyl group, a difluorophenyl thioether, and a methylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thioether linkage: Reacting 2,5-difluorothiophenol with an appropriate alkylating agent to introduce the thioether group.
Introduction of the cyanoethyl group: Using a cyanoethylating agent to attach the cyanoethyl group to the nitrogen atom.
Formation of the methylacetamide moiety: Acylation of the intermediate with a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
科学的研究の応用
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and difluorophenyl groups could play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
- n-(2-Cyanoethyl)-2-((2,4-difluorophenyl)thio)-N-methylacetamide
- n-(2-Cyanoethyl)-2-((2,5-dichlorophenyl)thio)-N-methylacetamide
Uniqueness
The unique combination of the cyanoethyl group, difluorophenyl thioether, and methylacetamide moiety in n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide may confer distinct chemical and biological properties compared to its analogs, potentially leading to different reactivity and biological activity profiles.
特性
分子式 |
C12H12F2N2OS |
|---|---|
分子量 |
270.30 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2-(2,5-difluorophenyl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C12H12F2N2OS/c1-16(6-2-5-15)12(17)8-18-11-7-9(13)3-4-10(11)14/h3-4,7H,2,6,8H2,1H3 |
InChIキー |
AUFPDQIGQXPOST-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)C(=O)CSC1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


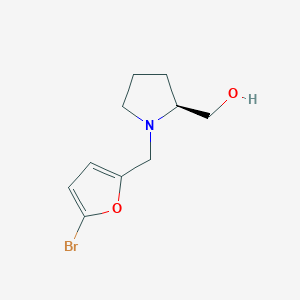
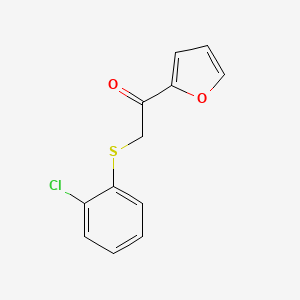
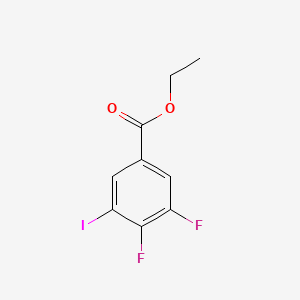
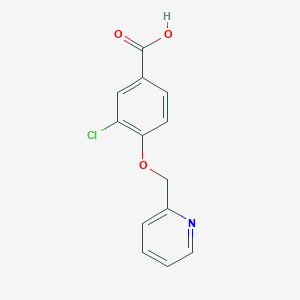
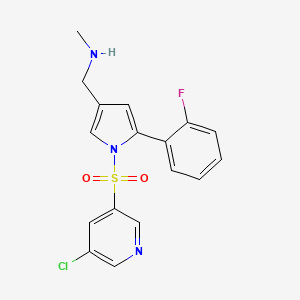
![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
